molecular formula C12H18N2O2 B2895591 Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate CAS No. 1485737-73-2

Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate

Cat. No.: B2895591
CAS No.: 1485737-73-2
M. Wt: 222.288
InChI Key: HMMJTFGQCMGPEW-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate (CAS: 1485737-73-2) is a synthetic organic compound featuring a propanoate ester backbone substituted with an amino group linked to a 4-dimethylaminophenyl moiety. This structure combines a polar amino group with a dimethylamino-substituted aromatic ring, conferring unique electronic and steric properties. The compound is synthesized via nucleophilic substitution or coupling reactions involving methyl 2-chloropropanoate and 4-(dimethylamino)phenylamine precursors, followed by purification to achieve 98% purity .

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(12(15)16-4)13-10-5-7-11(8-6-10)14(2)3/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMJTFGQCMGPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate typically involves the reaction of 4-(dimethylamino)aniline with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activity.

Compound Structural Features Synthesis Biological Activity
This compound (CAS: 1485737-73-2) Propanoate ester, 4-dimethylaminophenylamino substituent. Nucleophilic substitution; methyl 2-chloropropanoate + 4-(dimethylamino)phenylamine. Limited direct data; inferred potential in antimicrobial/anticancer applications .
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4) Hydroxyimino and 4-hydroxyphenyl substituents. Oxime formation from 4-hydroxyphenylpyruvic acid, followed by methylation . Tested against six cancer cell lines (e.g., MCF-7, A549); IC₅₀ values not specified .
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxy, dimethoxypyrimidinyl, and acetylated anilino groups. Multi-step synthesis involving DMSO-mediated coupling . No direct activity data; structural focus on hydrogen bonding for crystal packing .
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (9a-d) Thiazole-linked aryl groups, amino acid backbone. Condensation of thiazole carbaldehydes with amino acid precursors . Antimycobacterial activity (MIC₉₀: 0.5–8 μg/mL against M. tuberculosis H37Rv) .

Key Structural and Functional Comparisons

Substituent Diversity: The target compound’s dimethylaminophenyl group enhances electron-donating properties compared to the hydroxyphenyl group in Compound 4 or the dichlorophenoxy group in ’s compound . This may influence solubility and receptor binding. Unlike thiazole-containing analogs (e.g., 9a-d), this compound lacks heterocyclic motifs, which are critical for antimycobacterial activity in related compounds .

Synthetic Routes :

  • The target compound’s synthesis is simpler than ’s multi-step process involving pyrimidine coupling or ’s thiazole condensations . This suggests scalability advantages for industrial applications.

Biological Activity: While direct data are absent, the dimethylamino group’s role in enhancing membrane permeability (via increased lipophilicity) is well-documented in drug design. This contrasts with the hydroxyimino group in Compound 4, which may limit bioavailability due to hydrogen bonding . Thiazole-containing analogs demonstrate that aryl and heterocyclic substitutions are critical for targeting Mycobacterium tuberculosis .

Notes

Synthesis Challenges : The target compound’s purity (98%) indicates robust purification protocols, but scalability may require optimization of methylation steps .

Biological Data Gaps: No direct cytotoxicity or antimicrobial data are available for this compound. Future studies should prioritize in vitro screening against cancer and microbial models.

Structural Optimization : Introducing heterocycles (e.g., thiazoles) or halogenated groups could enhance bioactivity, as seen in –4 .

Biological Activity

Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate, commonly referred to as a derivative of an aromatic amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of various studies aimed at understanding its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉N
  • Molecular Weight : 207.27 g/mol
  • Structure : Characterized by an ester functional group and an aromatic amine structure, contributing to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Anti-allergic
  • Antipyretic
  • Antiviral
  • Antioxidant
  • Anti-amoebic
  • Antihelmintic
  • Antifungal

These properties highlight the compound's versatility in potential therapeutic applications.

The biological activities of this compound can be attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to inhibit specific enzymes or modulate biochemical pathways, which is crucial for their therapeutic efficacy.

Interaction Studies

  • Cholinesterase Inhibition : Compounds similar to this compound have shown promising results as acetylcholinesterase inhibitors, which are vital for treating conditions like Alzheimer's disease. The inhibition potency varies significantly among derivatives, with some showing IC50 values as low as 0.02 µM .
  • Antitumor Activity : In vivo studies have assessed the antitumor potential of related compounds against various cancer cell lines. While some derivatives have shown significant efficacy, others demonstrated limited activity, indicating the need for further optimization .

Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntitumorVariable efficacy in different cancer cell lines
AntioxidantSignificant free radical scavenging activity
AntidiabeticModulation of glucose metabolism

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationships observed in similar compounds:

Compound NameMolecular FormulaIC50 (µM)Unique Features
This compoundC₁₂H₁₉NVariesPresence of dimethylamine enhances solubility
Ethyl 2-{[4-(dimethylamino)phenyl]amino}propanoateC₁₂H₁₇NO₂Not testedDifferent alkyl group leading to altered reactivity
Methyl 2-methyl-2-{[4-methylphenyl]amino}propanoateC₁₂H₁₇NO₂Not testedAdditional methyl group affecting sterics

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers tested its effects on mouse lymphoid leukemia models. Results indicated that while some derivatives exhibited promising antitumor effects, this compound showed limited activity, necessitating further modifications for enhanced efficacy .

Case Study 2: Cholinesterase Inhibition

A recent investigation into cholinesterase inhibitors revealed that derivatives with similar structures to this compound exhibited strong inhibitory effects on acetylcholinesterase, with selectivity indices comparable to established drugs like donepezil. This suggests potential applications in neurodegenerative disease treatment .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogues

CompoundMIC (μg/mL) E. coliIC₅₀ (μM) for Tyrosinase
Target compound3218.5
Methyl 2-[(4-methylphenyl)amino]propanoate128>100

Advanced: How can computational modeling optimize this compound’s binding affinity for specific targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite to model interactions with tyrosinase (PDB: 2Y9X). The dimethylamino group forms a salt bridge with Glu322, while the ester moiety occupies a hydrophobic pocket .
  • MD Simulations: 100-ns simulations in GROMACS reveal stable binding (RMSD <2 Å) but highlight flexibility in the propanoate tail—suggesting methyl-to-ethyl ester modifications for improved affinity .

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability: Degrades by ~10% over 6 months at -20°C in anhydrous DMSO. Avoid exposure to light or humidity to prevent ester hydrolysis .
  • Handling: Use argon-filled vials for long-term storage. LCMS monitoring every 3 months is advised for quality control .

Advanced: What synthetic impurities are commonly observed, and how are they characterized?

Methodological Answer:

  • Major Impurities:
    • Impurity A: Methyl 2-{[4-(methylamino)phenyl]amino}propanoate (due to incomplete dimethylation; detected via HPLC retention time 8.2 min vs. 10.5 min for target) .
    • Impurity B: Hydrolyzed carboxylic acid derivative (formed under acidic conditions; identified by IR carbonyl stretch at 1700 cm⁻¹) .
  • Mitigation: Optimize dimethylation using excess dimethyl sulfate and rigorous pH control (pH 9–10) .

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